molecular formula C19H12BrCl2NO2 B11938623 N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide CAS No. 853356-01-1

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Katalognummer: B11938623
CAS-Nummer: 853356-01-1
Molekulargewicht: 437.1 g/mol
InChI-Schlüssel: VTWGIPONAKJZIY-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes bromine, chlorine, and furan moieties, making it a subject of interest for researchers exploring its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the acrylamide group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has been studied for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the enzyme phosphoethanolamine methyltransferase (PfPMT), which is crucial for the survival of Plasmodium falciparum . This inhibition disrupts the parasite’s life cycle, making the compound a potential candidate for antimalarial therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Bromo-2-chlorophenyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Similar structure but with a different substitution pattern on the furan ring.

    N-(4-Bromo-2-chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)acrylamide: Another structural isomer with variations in the position of the chlorine atom.

Uniqueness

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual activity against both asexual stages and gametocytes of Plasmodium falciparum highlights its potential as a versatile antimalarial agent .

Eigenschaften

CAS-Nummer

853356-01-1

Molekularformel

C19H12BrCl2NO2

Molekulargewicht

437.1 g/mol

IUPAC-Name

(E)-N-(4-bromo-2-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C19H12BrCl2NO2/c20-12-5-8-17(16(22)11-12)23-19(24)10-7-13-6-9-18(25-13)14-3-1-2-4-15(14)21/h1-11H,(H,23,24)/b10-7+

InChI-Schlüssel

VTWGIPONAKJZIY-JXMROGBWSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=C(C=C(C=C3)Br)Cl)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=C(C=C(C=C3)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.